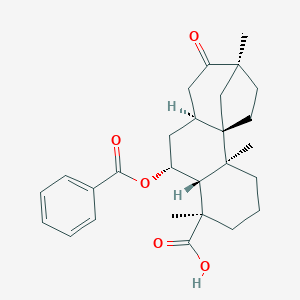
Scopadulcic acid B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scopadulcic acid B (SDB) is a unique tetracyclic diterpenoid produced by Scoparia dulcis L., a perennial medicinal herb widely distributed in tropical and subtropical regions . It has been reported to have antiviral and anti-tumor activity .
Synthesis Analysis
The production of SDB was accomplished by immobilizing suspension culture-derived cells of Scoparia dulcis on a Luffa sponge matrix . The yield of SDB in shake flask cultures was 50.85 mg/g of cells after 30 days of incubation .Molecular Structure Analysis
SDB is a tetracyclic diterpene . Its chemical structure is related to aphidicolin, a tetracyclic diterpene that is a specific inhibitor of eukaryotic DNA polymerase α .Chemical Reactions Analysis
The biosynthesis of SDB involves the formation of syn-copalyl diphosphate (syn-CPP) from geranylgeranyl diphosphate (GGPP), and the subsequent cyclization of the tetracyclic skeleton from syn-CPP .科学的研究の応用
Pharmacological and Biological Activity
Scopadulcic acid B (SDB), derived from Scoparia dulcis, has demonstrated significant biological and pharmacological activities. It exhibits antiviral activity against Herpes simplex virus type 1 and has shown antitumor activity across various human cell lines. Moreover, SDB possesses direct inhibitory activity against porcine gastric H(+), K(+)-ATPase. A methyl ester of SDB has been identified as the most potent inhibitor among 30 compounds tested against gastric proton pumps, indicating its potential for therapeutic applications in gastrointestinal disorders (Riel, Kyle, & Milhous, 2002).
Production and Bioreactor Cultivation
The production of SDB has been successfully achieved through biotechnological means. By immobilizing suspension culture-derived cells of Scoparia dulcis on a Luffa sponge matrix, a significant yield of SDB was obtained. Specifically, the yield of SDB in Luffa sponge inoculated columns was scaled up to 350.57 mg/g of cells, demonstrating the potential of bioreactors for efficient production of pharmaceutically active natural compounds like SDB (Mathew & Jayachandran, 2009).
Molecular Insights and Biosynthesis
Research has delved into the molecular aspects of SDB, including its biosynthesis and the enzymes involved. For instance, the functional characterization of three diterpene synthases responsible for tetracyclic diterpene biosynthesis in Scoparia dulcis, including the synthesis of SDB, has been reported. The study provides insights into the enzymes that catalyze the reactions leading to the formation of SDB, highlighting the intricate molecular pathways involved in its biosynthesis (Lee, Ohmura, & Yamamura, 2022).
Biotechnological Optimization
Efforts have been made to optimize biotechnological processes for enhancing the production of SDB. The utilization of response surface methodology to optimize the constituents of Murashige and Skoog’s liquid medium led to an enriched level of SDB in the leaf organ cultures of Scoparia dulcis. This approach demonstrates the potential of biotechnological optimization in maximizing the yield and effectiveness of natural compounds like SDB for various applications (Premkumar et al., 2020).
作用機序
特性
CAS番号 |
114804-65-8 |
|---|---|
製品名 |
Scopadulcic acid B |
分子式 |
C27H34O5 |
分子量 |
438.6 g/mol |
IUPAC名 |
(1S,2S,6R,7R,8R,10S,13S)-8-benzoyloxy-2,6,13-trimethyl-12-oxotetracyclo[11.2.1.01,10.02,7]hexadecane-6-carboxylic acid |
InChI |
InChI=1S/C27H34O5/c1-24-12-13-27(16-24)18(15-20(24)28)14-19(32-22(29)17-8-5-4-6-9-17)21-25(2,23(30)31)10-7-11-26(21,27)3/h4-6,8-9,18-19,21H,7,10-16H2,1-3H3,(H,30,31)/t18-,19+,21-,24-,25+,26-,27-/m0/s1 |
InChIキー |
DQBAMWXMUCSBLO-VSQBJKSGSA-N |
異性体SMILES |
C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
正規SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
同義語 |
scopadulcic acid B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



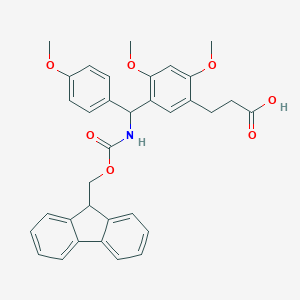
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

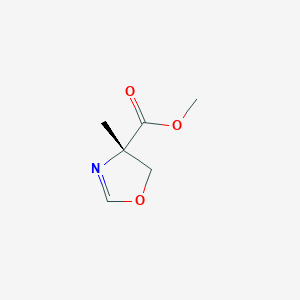
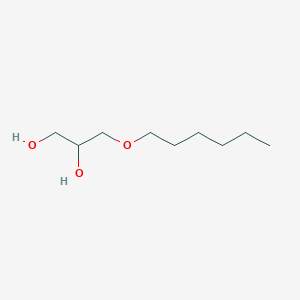
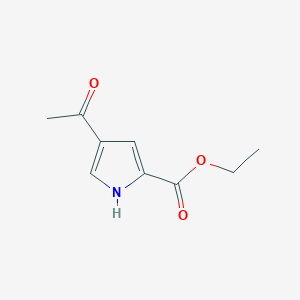
![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)
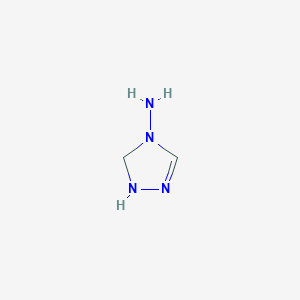


![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

